molecular formula C11H14O5 B009306 2,4,6-Trimethoxyphenylacetic acid CAS No. 104397-80-0

2,4,6-Trimethoxyphenylacetic acid

Cat. No.: B009306
CAS No.: 104397-80-0
M. Wt: 226.23 g/mol
InChI Key: XVJDJIVBWDQELV-UHFFFAOYSA-N
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Description

Scientific Significance and Research Trajectory of 2,4,6-Trimethoxyphenylacetic Acid

The scientific significance of this compound specifically is not well-documented in publicly available research. A comprehensive search of scientific literature and patent databases reveals a notable scarcity of studies focused directly on this particular isomer. Its research trajectory appears to be minimal, with most of the scientific inquiry directed towards its structural isomer, 3,4,5-trimethoxyphenylacetic acid, and other derivatives of the trimethoxyphenyl scaffold.

While direct research is limited, the 2,4,6-trimethoxyphenyl moiety itself is of interest in various chemical contexts. For instance, the related compound, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), has been investigated as a base catalyst in organic synthesis. This suggests that the electronic properties of the 2,4,6-trimethoxyphenyl group can be harnessed for catalytic applications. However, this does not directly translate to a defined biological or medicinal role for this compound itself.

The lack of extensive research means that detailed findings on its biological activities, potential applications, or unique properties are not available. Consequently, creating detailed data tables of research findings for this specific compound is not feasible based on current scientific literature.

Historical Context of Trimethoxyphenyl Compounds in Medicinal Chemistry and Natural Product Studies

The broader family of trimethoxyphenyl compounds, to which this compound belongs, has a rich and significant history in medicinal chemistry and the study of natural products. This historical context provides the primary framework for understanding the potential, albeit underexplored, relevance of the 2,4,6-isomer.

Many natural products containing the trimethoxyphenyl motif have demonstrated potent biological activities, which has inspired the synthesis of numerous analogues for drug discovery. A prime example is the 3,4,5-trimethoxyphenyl substitution pattern found in the natural product mescaline, a psychedelic phenethylamine. This has led to extensive research into related compounds.

In the realm of medicinal chemistry, trimethoxyphenyl derivatives have been a cornerstone in the development of various therapeutic agents. For example, synthetic chalcones and their analogues containing a trimethoxyphenyl ring have been shown to possess diverse biological activities, including anti-tumor effects. One study reported the design and synthesis of 2,4,6-trimethoxy-4′-nitrochalcone, which demonstrated anti-tumor effects in esophageal cancer cells by promoting the accumulation of reactive oxygen species and inducing apoptosis. nih.gov This highlights the potential of the 2,4,6-trimethoxyphenyl scaffold in the design of bioactive molecules.

Furthermore, the trimethoxyphenyl moiety is a key structural feature in a number of patents related to the synthesis of intermediates for pharmaceuticals and agrochemicals. For instance, patents exist for the preparation of 2,4,6-trimethylphenylacetic acid, a closely related compound, for use as a starting material for herbicides and pesticides. google.comgoogle.com

The exploration of trimethoxyphenyl compounds continues to be an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for a range of therapeutic targets. While this compound has not been a central figure in this research, the established importance of the trimethoxyphenyl scaffold suggests that it, or its derivatives, could yet emerge as a compound of interest in future chemical and biological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJDJIVBWDQELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412736
Record name 2,4,6-Trimethoxyphenylacetic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104397-80-0
Record name 2,4,6-Trimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxyphenylacetic acid
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Synthetic Methodologies and Derivatization Strategies for 2,4,6 Trimethoxyphenylacetic Acid

Advanced Synthetic Routes to 2,4,6-Trimethoxyphenylacetic Acid

The preparation of this compound can be achieved through several synthetic pathways. Modern methods focus on efficiency, yield, and the use of optimized catalytic systems.

Catalytic Approaches and Optimized Reaction Conditions

A notable method for synthesizing 2,4,6-trimethylphenylacetic acid, a related compound, involves a Friedel-Crafts alkylation. This process utilizes sulfonyloxyacetic acid derivatives and can produce high yields and purity. One specific example is the reaction of mesitylene (B46885) with the n-butyl ester of methylsulfonyloxyacetic acid in the presence of aluminum trichloride (B1173362) as a Lewis acid catalyst. The reaction is typically carried out in an inert organic solvent such as dichloromethane. The resulting ester is then hydrolyzed, often using a solution of sodium hydroxide (B78521) in methanol (B129727) and water, to yield the final carboxylic acid. This approach is considered more cost-effective and avoids the formation of carcinogenic byproducts like bishalo methyl ether, which can be an issue in other synthetic routes.

Another approach involves the use of solid acid catalysts. For instance, titanium silicate (B1173343) (TS-1) has been used as a solid acid catalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines, demonstrating the utility of heterogeneous catalysts in related syntheses. While not a direct synthesis of this compound, this highlights the trend towards more environmentally friendly and efficient catalytic systems.

The table below summarizes a typical reaction sequence for the synthesis of a phenylacetic acid derivative, which can be adapted for this compound.

StepReactantsCatalyst/ReagentsConditionsProduct
1. Ester FormationHydroxyacetic acid n-butyl ester, Triethylamine, Methanesulfonic acid chloride-Dichloromethane, 0-5 °CMethylsulfonyloxyacetic acid n-butyl ester
2. Friedel-Crafts AlkylationMesitylene, Methylsulfonyloxyacetic acid n-butyl esterAluminum trichloride-2,4,6-trimethylphenylacetic acid n-butyl ester
3. Hydrolysis2,4,6-trimethylphenylacetic acid n-butyl esterSodium hydroxide, Methanol/WaterReflux2,4,6-trimethylphenylacetic acid

Stereoselective Synthesis of this compound Analogues

While the synthesis of achiral this compound does not require stereocontrol, the preparation of its chiral analogues is an area of active research. Stereoselective methods are crucial when the biological activity of a compound is dependent on a specific stereoisomer.

For instance, stereoselective routes have been developed for the synthesis of 2,6-disubstituted trans-tetrahydropyrans, which share a substituted cyclic ether motif with some complex natural products. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One such approach involves the coupling of hydroxyethyl-tethered cyclopropanols with aliphatic aldehydes. Another strategy for creating stereocenters is the Horner-Wadsworth-Emmons reaction to introduce a methylidene group onto a pyranone ring in a stereoselective manner.

Although direct examples for the stereoselective synthesis of this compound analogues are not extensively detailed in the provided context, the principles from related stereoselective syntheses can be applied. This could involve, for example, the asymmetric alkylation of a prochiral precursor or the enzymatic resolution of a racemic mixture.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can be used for various transformations, including regio- and stereoselective functionalization of core scaffolds, in situ generation of reactive intermediates, and the construction of complex cyclic systems.

For example, P450 enzymes can introduce hydroxyl groups at specific positions on a core scaffold. While a direct chemoenzymatic synthesis of this compound is not described, enzymes could potentially be used to selectively demethylate or hydroxylate the aromatic ring, or to resolve a racemic mixture of a chiral analogue. The use of thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters for macrolactone formation showcases the power of enzymes in constructing complex molecules.

Chemical Transformations and Functionalization of the this compound Scaffold

The carboxylic acid group and the aromatic ring of this compound provide multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives.

Esterification, Amidation, and Conjugation Reactions

The carboxylic acid moiety is a versatile handle for derivatization.

Esterification: The Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common method to produce esters. This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. Various solid-supported acid catalysts have also been developed for efficient and recyclable esterification processes.

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using coupling agents. For example, diamide (B1670390) molecules have been synthesized by refluxing a starting material with an appropriate aromatic amine in glacial acetic acid.

Conjugation Reactions: The carboxylic acid group allows for conjugation to other molecules of interest, such as amino acids, peptides, or other bioactive scaffolds. These reactions often utilize standard peptide coupling reagents to form an amide bond.

The table below provides examples of derivatization reactions of the carboxylic acid group.

Reaction TypeReactantsReagents/CatalystProduct Type
EsterificationThis compound, AlcoholAcid catalyst (e.g., H₂SO₄)Ester
AmidationThis compound, AmineCoupling agents or conversion to acid chlorideAmide
ConjugationThis compound, BiomoleculePeptide coupling reagentsConjugate

Modifications for Probing Biological Interactions

To study the interactions of this compound with biological targets, its structure can be modified to incorporate various functional groups or labels. For instance, the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, can facilitate the detection and visualization of binding events.

Furthermore, modifications to the aromatic ring or the acetic acid side chain can be made to explore the structure-activity relationship (SAR). For example, the methoxy (B1213986) groups on the phenyl ring can be altered to other substituents to investigate their role in binding. The synthesis of analogues with different substitution patterns on the aromatic ring is a common strategy in medicinal chemistry to optimize biological activity. For example, the synthesis of 2,4,6-triarylpyridines from various acetophenones and aryl aldehydes demonstrates a method to create a library of compounds with diverse aromatic substituents.

Sustainable Synthesis and Green Chemistry Principles Applied to this compound

The sustainable synthesis of this compound is approached through the lens of the twelve principles of green chemistry. These principles advocate for the reduction of waste, the use of less hazardous chemicals, the design of energy-efficient processes, and the use of renewable feedstocks. While specific literature on the green synthesis of this compound is nascent, the application of established green methodologies to its synthesis provides a framework for more sustainable production.

One of the primary considerations in the green synthesis of substituted phenylacetic acids is the choice of starting materials and the synthetic route. Traditional methods for synthesizing phenylacetic acid derivatives can involve multi-step processes with hazardous reagents and solvents. For instance, the synthesis of phenylacetic acid itself can be achieved through the hydrolysis of benzyl (B1604629) cyanide, a process that utilizes toxic cyanide reagents. youtube.com A greener alternative involves the direct carbonylation of benzyl alcohol or its derivatives, which avoids the use of highly toxic intermediates.

Biocatalysis: A Renewable Pathway

A promising green approach for the synthesis of the core phenylacetic acid structure involves biocatalysis. Enzymatic cascades have been developed to convert renewable feedstocks like L-phenylalanine into phenylacetic acid. nih.gov This biotransformation approach operates under mild conditions in aqueous media, significantly reducing the environmental footprint compared to traditional chemical synthesis. While not yet demonstrated for this compound specifically, the biocatalytic production of substituted phenylacetic acids from corresponding substituted amino acids presents a viable and highly attractive green synthetic route. The use of engineered enzymes could potentially be tailored to accommodate the trimethoxy-substituted phenyl ring, offering a direct pathway from a renewable precursor.

Catalytic Approaches for Greener Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency and waste reduction. For the assembly of the this compound structure, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools. inventivapharma.com A potential green strategy would involve the coupling of a suitably protected (2-bromoacetyl)arene with 2,4,6-trimethoxyphenylboronic acid. The efficiency of such catalytic systems can be enhanced by using highly active catalysts at low loadings, minimizing metal contamination in the final product. The choice of a green solvent, such as a biorenewable solvent or water, is also crucial in minimizing the environmental impact of such a process.

Microwave-Assisted Synthesis: Accelerating Reactions and Reducing Energy Consumption

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. mdpi.compsu.edu The application of microwave irradiation to the synthesis of this compound could be beneficial in several steps. For example, in a potential esterification or amidation derivatization of the carboxylic acid group, microwave heating can significantly shorten the reaction time compared to conventional heating methods. mdpi.com This not only saves energy but can also minimize the formation of side products.

The table below illustrates a hypothetical comparison of a conventional versus a microwave-assisted esterification of a generic phenylacetic acid, highlighting the potential benefits applicable to this compound.

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Solvent Usage Often requires high-boiling, non-green solventsCan often be performed with greener solvents or even solvent-free
Yield Variable, may require longer times for high conversionOften higher yields in shorter times

Derivatization Strategies Employing Green Principles

The derivatization of the carboxylic acid moiety of this compound is another area where green chemistry principles can be effectively applied. Traditional methods for forming esters or amides often involve the use of hazardous coupling agents or harsh reaction conditions.

Greener derivatization strategies include:

Catalytic Esterification: Utilizing solid acid catalysts that can be easily recovered and reused, minimizing waste.

Enzymatic Derivatization: Lipases are effective biocatalysts for the esterification and amidation of carboxylic acids under mild conditions. nih.gov This approach offers high selectivity and avoids the use of toxic reagents.

Solvent-Free Reactions: For certain derivatization reactions, it may be possible to conduct the synthesis without a solvent, which significantly reduces waste and simplifies purification.

The development of sustainable synthetic routes to this compound and its derivatives is an ongoing endeavor. By integrating principles of biocatalysis, green catalysis, and alternative energy sources like microwave irradiation, the environmental impact of producing this valuable compound can be significantly mitigated, aligning its synthesis with the modern imperatives of green chemistry.

Analytical Methodologies and Spectroscopic Characterization in the Research of 2,4,6 Trimethoxyphenylacetic Acid

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2,4,6-trimethoxyphenylacetic acid for further analysis. The choice of technique depends on the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) Development and Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of this compound. Reverse-phase (RP) HPLC methods are particularly effective. For instance, a successful separation can be achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comresearchgate.net This technique is not only scalable for preparative separations to isolate impurities but is also suitable for pharmacokinetic studies. sielc.comnih.gov The development of HPLC methods often involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time. researchgate.net

Below is a table summarizing typical HPLC parameters for the analysis of related phenylacetic acid derivatives, which can be adapted for this compound.

ParameterConditionReference
Column XDB-C18 nih.gov
Mobile Phase Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% formic acid nih.gov
Detection UV at 230 nm nih.gov
Flow Rate 1.0 mL/min nih.gov
Application Pharmacokinetic studies nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Matrices

For sensitive and selective detection in complex biological or environmental samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. paijournal.comnih.gov This technique combines the powerful separation capabilities of HPLC with the precise mass analysis of MS/MS. In a typical LC-MS/MS workflow, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer. The instrument is often operated in the multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.gov This involves selecting the precursor ion of this compound and then monitoring for a specific fragment ion after collision-induced dissociation. This approach enables accurate quantification and reliable identification, even at low concentrations. paijournal.comresearchgate.net The use of an internal standard is common to ensure accuracy in quantification. nih.gov

The following table outlines key parameters for a representative LC-MS/MS method.

ParameterDescriptionReference
Ionization Mode Electrospray Ionization (ESI), often in positive or negative mode researchgate.netscielo.br
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) researchgate.netnih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification nih.gov
Sample Preparation Protein precipitation or liquid-liquid extraction for biological matrices nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Thermochemolysis Products

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form. Derivatization agents can convert the carboxylic acid group into an ester or a silyl (B83357) ester, making it amenable to GC separation. researchgate.net

Furthermore, GC coupled with mass spectrometry (GC-MS) is instrumental in analyzing the thermochemolysis products of materials that may contain or be related to this compound. nih.gov In thermochemolysis-GC-MS, the sample is heated in the presence of a derivatizing agent, breaking it down into smaller, volatile fragments that are then separated and identified by GC-MS. This can provide structural information about the original, non-volatile material. The identification of the resulting compounds is typically achieved by comparing their mass spectra and retention indices with those of known standards or library data. scielo.brredalyc.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, spectroscopic and spectrometric techniques are employed to definitively determine the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete molecular structure of organic compounds. omicsonline.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule. omicsonline.orgchemicalbook.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the protons of the three methoxy (B1213986) groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the acid, the aromatic carbons, the methylene carbon, and the methoxy carbons. omicsonline.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms. researchgate.netcore.ac.uk These experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the phenyl ring and the attachment of the acetic acid side chain. core.ac.uknih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

In addition to accurate mass measurement, HRMS is used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation and analyzing the masses of the resulting fragment ions with high resolution, it is possible to deduce the structural components of the molecule. This fragmentation data provides corroborating evidence for the structure determined by NMR and is crucial for confirming the identity of the compound, especially in complex samples. nih.govmass-analytica.com

The table below shows the predicted collision cross-section values for adducts of this compound, which is a parameter that can be measured by certain types of mass spectrometers and used for identification. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺227.09140145.7
[M+Na]⁺249.07334154.3
[M-H]⁻225.07684148.7
[M+NH₄]⁺244.11794163.7
[M+K]⁺265.04728153.8

Data sourced from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the analysis of this compound, providing insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum, typically acquired using techniques like potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR), reveals specific absorption bands corresponding to the vibrational modes of its bonds.

Key expected vibrational frequencies for this compound are based on its structural components: a carboxylic acid group and a trimethoxy-substituted benzene (B151609) ring. The carboxylic acid moiety is characterized by a broad O-H stretching band, typically observed in the region of 2500-3300 cm⁻¹, and a strong carbonyl (C=O) stretching absorption, which for carboxylic acid dimers usually appears between 1680-1710 cm⁻¹. The presence of methoxy groups (-OCH₃) would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band near 1040-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

While a specific experimental IR spectrum for this compound is not widely available in public databases, data from the isomeric 3,4,5-trimethoxyphenylacetic acid can provide a useful comparison. For 3,4,5-trimethoxyphenylacetic acid, an FTIR spectrum obtained via the KBr wafer technique is available. nih.gov Analysis of related compounds, such as (2-methylphenoxy)acetic acid, shows a very strong carbonyl (C=O) stretching band in the range of 1660-1715 cm⁻¹. researchgate.net

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1680-1710Strong
MethoxyC-H Stretch2850-2960Medium to Strong
MethoxyC-O Stretch1040-1250Strong
Aromatic RingC-H Stretch>3000Medium to Weak
Aromatic RingC=C Stretch1450-1600Medium to Weak (multiple bands)

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophore in this molecule is the trimethoxy-substituted benzene ring.

Interactive Data Table: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected λ_max (nm)
Trimethoxy-substituted Benzene Ringπ → π*~220-280

Development of Robust Analytical Methods for Research Purity and Identity

Ensuring the purity and confirming the identity of this compound are critical for the reliability of research findings. This requires the development and validation of robust analytical methods.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated from potential impurities on a nonpolar stationary phase (like C18) with a polar mobile phase.

A validated RP-HPLC method for a similar compound, (E)-3-(2,4,6-trimethoxyphenyl)-1-phenylpro-2-en-1-one, utilized a C18 column with a mobile phase of acetonitrile and methanol (B129727) (40:60 v/v) and UV detection at 370 nm. chemmethod.com For acidic compounds like this compound, the mobile phase often includes a buffer to control the pH and ensure consistent retention times and peak shapes. For instance, a method for another acidic compound involved a phosphate (B84403) buffer at pH 3. pensoft.net The development of a stability-indicating HPLC method, as demonstrated for other complex organic acids, is crucial to separate the main compound from any degradation products that may form under various stress conditions (acidic, basic, oxidative, thermal). pensoft.net Method validation according to ICH guidelines ensures the method is accurate, precise, specific, linear, and robust. pensoft.net

Identity Confirmation:

While HPLC provides purity data, a combination of spectroscopic techniques is essential for unequivocal identity confirmation.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄O₅), the predicted monoisotopic mass is 226.08412 Da. uni.lu Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can confirm this mass and provide structural information through analysis of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

¹H NMR: Would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the protons of the three methoxy groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methylene carbon, and the carbons of the methoxy groups.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability for research applications.

Future Perspectives and Computational Approaches in 2,4,6 Trimethoxyphenylacetic Acid Research

Computational Chemistry and Molecular Modeling for Predictive Research

In Silico Screening and Rational Drug Design Based on 2,4,6-Trimethoxyphenylacetic Acid Scaffold

The this compound scaffold presents a versatile platform for rational drug design. In silico screening of virtual libraries of its derivatives can identify promising candidates for various biological targets. This process involves the computational evaluation of large numbers of molecules for their potential to bind to a specific protein target. For instance, derivatives of the related 3,4,5-trimethoxyphenyl scaffold have been investigated as tubulin polymerization inhibitors. mdpi.comresearchgate.net A similar approach could be applied to this compound derivatives to discover novel anticancer agents. The core principle of this strategy is to leverage the known pharmacophoric features of the trimethoxyphenyl group to design new molecules with enhanced activity and selectivity. plos.org

The design process often involves bioisosteric modifications, where parts of the molecule are replaced with other chemical groups that retain similar biological activity. For example, the acetic acid side chain of this compound could be modified to explore different linker lengths and functionalities, potentially leading to improved pharmacokinetic properties. nih.gov

Molecular Dynamics Simulations and Ligand-Receptor Docking Studies

To understand the molecular interactions underpinning the biological activity of this compound derivatives, molecular dynamics (MD) simulations and ligand-receptor docking studies are invaluable. Docking studies can predict the binding orientation and affinity of a ligand to its receptor, providing insights into the key interactions that stabilize the complex.

For example, molecular docking studies have been performed on 2-(trimethoxyphenyl)-thiazoles to elucidate their binding modes within the active sites of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. worldscientific.com These studies have revealed crucial hydrogen bond and hydrophobic interactions that contribute to the inhibitory activity of these compounds. worldscientific.com Similarly, docking studies of trimethoxyphenyl pyridine (B92270) derivatives have been used to understand their interaction with the colchicine (B1669291) binding site of tubulin. nih.gov

MD simulations can further refine these static docking poses by simulating the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding process and can help to identify stable binding conformations and allosteric effects.

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is essential. These technologies, including metabolomics, proteomics, and transcriptomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical perturbation.

While specific omics studies on this compound are currently limited, research on the related compound phenylacetic acid (PAA) offers a glimpse into the potential of this approach. A metabolomics study on the effect of PAA on tomato plants revealed extensive re-modulation of metabolic networks and defense-related pathways, highlighting its role in inducing systemic resistance against pathogens. frontiersin.orgnih.gov This suggests that a similar metabolomics approach could be used to uncover the broader biological impacts of this compound in various model systems.

Furthermore, "degradomics," a subset of proteomics focused on identifying proteolytically processed proteins, could be employed to identify the protein targets of this compound derivatives and understand their mechanism of action at a systems level. nih.gov

Design and Application of this compound-Based Molecular Probes

Molecular probes are powerful tools for studying biological processes in real-time. The this compound scaffold can serve as a basis for the design of novel fluorescent probes to visualize and track specific cellular components or events.

For example, fluorescent probes incorporating a trimethoxyphenyl group have been developed for various applications. Trimethoxyphenyl-BODIPY derivatives have been shown to be effective lysosome trackers in live cells. worldscientific.com Similarly, myricetin-based fluorescent probes containing a trimethoxyphenyl moiety have been designed for the detection of hydrazine. nih.gov These examples demonstrate the utility of the trimethoxyphenyl scaffold in the construction of functional molecular probes.

By conjugating this compound to a fluorophore, it may be possible to create probes that can report on the activity of specific enzymes or the presence of certain biomolecules. The design of such probes would involve careful consideration of the linker between the recognition motif (the trimethoxyphenylacetic acid moiety) and the signaling unit (the fluorophore) to ensure that the probe's fluorescence is modulated upon binding to its target.

Translational Research Opportunities and Preclinical Development

The ultimate goal of research into this compound and its derivatives is to translate promising laboratory findings into clinical applications. The preclinical development pathway for these compounds will involve a series of rigorous studies to assess their efficacy, safety, and pharmacokinetic properties.

Derivatives of the broader trimethoxyphenyl scaffold have already shown promise in preclinical studies. For instance, various trimethoxyphenyl-containing compounds have demonstrated significant cytotoxic activities against a range of cancer cell lines, including those of the breast, liver, and colon. mdpi.comnih.gov These compounds often exert their effects by inhibiting tubulin polymerization, a validated target for anticancer drugs. researchgate.net

The preclinical development of a this compound-based drug candidate would typically involve the following stages:

Lead Optimization: Modifying the lead compound to improve its potency, selectivity, and drug-like properties.

In Vitro and In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant cell culture and animal models of disease.

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity.

The data generated from these preclinical studies are essential for filing an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans.

Q & A

What synthetic methodologies are commonly employed for the preparation of 2,4,6-trimethoxyphenylacetic acid?

Basic Research Focus
The synthesis of this compound typically involves Perkin condensation or esterification followed by hydrolysis . For example, in the synthesis of structurally similar trimethoxyphenylacetic acid derivatives, the Perkin condensation of substituted benzaldehydes with acetic anhydride in the presence of a base (e.g., sodium acetate) is a validated route . Alternatively, ester intermediates (e.g., ethyl 3,4,5-trimethoxybenzoylacetate) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Reaction optimization often requires monitoring reaction time, temperature, and catalyst loading to avoid side products like decarboxylated derivatives.

How can researchers analyze this compound in metabolic or pharmacokinetic studies?

Basic Research Focus
Analytical methods include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection . For instance, in studies on mescaline metabolism, 3,4,5-trimethoxyphenylacetic acid (a structural analog) was isolated from urine using solvent extraction and quantified via HPLC with fluorescence or electrochemical detection . Method validation should address sensitivity, selectivity, and recovery rates, particularly in biological matrices. Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex samples.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
Due to limited toxicological data, researchers must:

  • Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).
  • Avoid prolonged storage, as degradation may increase hazards .
  • Follow TSCA compliance guidelines for R&D use, ensuring disposal via certified waste management services .
  • Regularly update safety data sheets (SDS) and conduct risk assessments for long-term studies.

How do researchers reconcile conflicting reports on the biological activity of trimethoxyphenylacetic acid derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity data may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy group positioning) significantly alter bioactivity .
  • Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) affect results.
  • Purity : Impurities from synthesis (e.g., unreacted intermediates) can skew activity profiles.
    To address this, researchers should:
  • Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Characterize compounds rigorously via NMR, HPLC, and elemental analysis .
  • Perform dose-response studies to establish EC50/IC50 values across multiple models.

What strategies optimize the yield of this compound in large-scale syntheses?

Advanced Research Focus
Key factors include:

  • Catalyst selection : Use of DMAP or pyridine to enhance acylation efficiency in ester intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce side reactions.
  • Temperature control : Lower temperatures (0–5°C) minimize decarboxylation during hydrolysis .
  • Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .
    Statistical tools like Design of Experiments (DoE) can identify critical parameters for yield improvement.

How does the metabolic fate of this compound compare to its structural analogs in vivo?

Advanced Research Focus
In mammals, trimethoxyphenylacetic acid derivatives are often metabolized via β-oxidation or conjugation pathways (e.g., glucuronidation). For example, 3,4,5-trimethoxyphenylacetic acid is a major metabolite of mescaline, formed via oxidative deamination . Comparative studies should:

  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.
  • Employ LC-MS/MS to identify phase I/II metabolites in plasma or excreta.
  • Evaluate species-specific differences using in vitro models (e.g., liver microsomes from rodents vs. humans).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.